molecular formula C5H3N3O6 B12067031 3,5-Dinitropyridine-2,6-diol CAS No. 326899-72-3

3,5-Dinitropyridine-2,6-diol

Katalognummer: B12067031
CAS-Nummer: 326899-72-3
Molekulargewicht: 201.09 g/mol
InChI-Schlüssel: XQMYRPMIZPLRTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitropyridine-2,6-diol is a chemical compound with the molecular formula C5H3N3O6 It is characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions and two hydroxyl groups (-OH) at the 2 and 6 positions on a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitropyridine-2,6-diol typically involves the nitration of pyridine derivatives. One common method involves the nitration of 2,6-dihydroxypyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dinitropyridine-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of 3,5-diaminopyridine-2,6-diol.

    Substitution: Formation of alkylated or acylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

3,5-Dinitropyridine-2,6-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dinitropyridine-2,6-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dinitropyridine-2,6-diol is unique due to the presence of both nitro and hydroxyl groups on the pyridine ring

Eigenschaften

CAS-Nummer

326899-72-3

Molekularformel

C5H3N3O6

Molekulargewicht

201.09 g/mol

IUPAC-Name

6-hydroxy-3,5-dinitro-1H-pyridin-2-one

InChI

InChI=1S/C5H3N3O6/c9-4-2(7(11)12)1-3(8(13)14)5(10)6-4/h1H,(H2,6,9,10)

InChI-Schlüssel

XQMYRPMIZPLRTA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.